2-Amino-6,7-dimethyl-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,7-dimethyl-3-phenylquinoline is a chemical compound with the molecular formula C17H17N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dimethyl-3-phenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and acetophenone derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the quinoline ring. This can be achieved using a variety of cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dimethyl-3-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
2-Amino-6,7-dimethyl-3-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dimethyl-3-phenylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analog with similar chemical properties.
6,7-Dimethylquinoline: Lacks the amino and phenyl groups but shares the quinoline core.
3-Phenylquinoline: Similar structure but without the amino and dimethyl groups.
Uniqueness
2-Amino-6,7-dimethyl-3-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6,7-dimethyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-12(11)2/h3-10H,1-2H3,(H2,18,19) |
InChI Key |
VECLQLVXYTXQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.